2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide
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Overview
Description
2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a piperidine ring, a benzyl group, and a hydrazinecarbothioamide moiety, making it a subject of interest for researchers in medicinal chemistry and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide typically involves multiple steps, starting with the preparation of 1-benzyl-4-piperidone. This intermediate can be synthesized through a one-pot reaction that enhances yield and purity
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and minimize impurities. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its chemical properties.
Reduction: This reaction involves the gain of electrons, often resulting in the conversion of functional groups to their reduced forms.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and properties.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxygenated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide has several scientific research applications, including:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers use this compound to investigate its biological activity and potential therapeutic effects.
Medicine: It is explored for its potential as a drug candidate, particularly in treating diseases that involve specific protein-protein interactions.
Industry: The compound’s unique properties make it useful in developing new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide involves its interaction with specific molecular targets and pathways. The compound may bind to particular receptors or enzymes, modulating their activity and leading to various biological effects. Understanding these interactions at the molecular level is crucial for developing new therapeutic strategies .
Comparison with Similar Compounds
- 2-{[(1-benzyl-4-piperidinyl)amino]-carbonyl}benzoic acid
- 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-ethyl-1-hydrazinecarbothioamide
Comparison: Compared to these similar compounds, 2-[(1-benzyl-4-piperidinyl)carbonyl]-N-methyl-1-hydrazinecarbothioamide stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[(1-benzylpiperidine-4-carbonyl)amino]-3-methylthiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N4OS/c1-16-15(21)18-17-14(20)13-7-9-19(10-8-13)11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,20)(H2,16,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYRBQFQGXEJJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1CCN(CC1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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